molecular formula C11H14BrNO B2719337 2-bromo-N-(3,4-dimethylphenyl)propanamide CAS No. 1211461-08-3

2-bromo-N-(3,4-dimethylphenyl)propanamide

Cat. No.: B2719337
CAS No.: 1211461-08-3
M. Wt: 256.143
InChI Key: MQDLHUBHRZTVRY-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,4-dimethylphenyl)propanamide is a brominated propanamide derivative with a 3,4-dimethylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₁₃BrNO, yielding a molecular weight of approximately 258.14 g/mol. The compound features a bromine atom at the β-position of the propanamide chain, which enhances its electrophilic reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The 3,4-dimethylphenyl group contributes steric bulk and electron-donating effects, influencing both physicochemical properties and biological interactions .

Properties

IUPAC Name

2-bromo-N-(3,4-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7-4-5-10(6-8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDLHUBHRZTVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,4-dimethylphenyl)propanamide typically involves the bromination of N-(3,4-dimethylphenyl)propanamide. One common method is the reaction of N-(3,4-dimethylphenyl)propanamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, distillation, and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of N-(3,4-dimethylphenyl)propanamide derivatives with different functional groups.

    Reduction: Formation of N-(3,4-dimethylphenyl)propanamine.

    Oxidation: Formation of 3,4-dimethylbenzoic acid derivatives.

Scientific Research Applications

2-Bromo-N-(3,4-dimethylphenyl)propanamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes of 2-bromo-N-(3,4-dimethylphenyl)propanamide with similar compounds:

Compound Name Substituents on Aryl Group Molecular Weight (g/mol) Key Structural Features
This compound 3,4-dimethyl 258.14 Electron-donating methyl groups; moderate steric hindrance
3-Bromo-N-(4-bromophenyl)propanamide 4-bromo 301.97 Electron-withdrawing bromine; planar aryl ring
2-Bromo-N-[(4-fluorophenyl)methyl]propanamide 4-fluorobenzyl 258.12 Fluorine substituent; increased polarity
3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide 3,5-di-tert-butyl 368.28 Extreme steric bulk; high lipophilicity
2-Bromo-N-(5-chloro-2-methoxyphenyl)propanamide 5-chloro-2-methoxy 292.56 Chloro and methoxy groups; enhanced solubility

Key Observations :

  • Electron Effects : Methyl groups in the target compound donate electrons, stabilizing the amide bond, whereas bromine or fluorine substituents (e.g., ) withdraw electrons, increasing electrophilicity.
  • Solubility : Methoxy or fluorinated derivatives (e.g., ) may exhibit improved aqueous solubility compared to the hydrophobic methyl-substituted target compound.

Physicochemical Properties

  • Lipophilicity :
    • The 3,4-dimethylphenyl group increases lipophilicity (logP ≈ 2.8), favoring membrane permeability.
    • Fluorinated analogs (e.g., ) show lower logP values (~2.1) due to fluorine’s electronegativity.
  • Thermal Stability :
    • tert-Butyl-substituted derivatives exhibit higher melting points (>150°C) due to dense crystal packing.
    • Methoxy-containing analogs display lower melting points (~98–99°C) owing to disrupted crystallinity.

Biological Activity

2-Bromo-N-(3,4-dimethylphenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a two-step process:

  • Bromination : The starting material, propanamide, is brominated using bromine (Br2) in solvents like acetic acid or carbon tetrachloride.
  • N-Alkylation : The brominated product is then reacted with 3,4-dimethylbenzyl chloride in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates significant activity against a range of microbial strains, suggesting its potential use in developing antimicrobial agents.
  • Anticancer Effects : Preliminary investigations indicate that it may inhibit cancer cell proliferation in vitro, although further studies are necessary to confirm these findings and elucidate the underlying mechanisms.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor.

The biological activity of this compound is attributed to its structural components:

  • Bromine Atom : Enhances reactivity and allows for interactions with nucleophilic sites on proteins.
  • Amide Group : Plays a crucial role in binding affinity to biological targets, potentially influencing enzyme activity and receptor interactions.

Case Studies

  • Antimicrobial Activity : In a study assessing various compounds for antimicrobial efficacy, this compound was found to inhibit the growth of several bacterial strains at low concentrations. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for certain strains.
  • Cancer Cell Proliferation : In vitro assays on human cancer cell lines demonstrated that the compound reduced cell viability by approximately 60% at a concentration of 25 µM after 48 hours of exposure. This suggests a promising anticancer potential that warrants further investigation.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityAssay TypeResultReference
AntimicrobialMIC AssayInhibited growth at 50 µg/mL
AnticancerCell Viability AssayReduced viability by 60% at 25 µM
Enzyme InhibitionEnzyme Activity AssaySignificant inhibition observed

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